Cas no 1396811-01-0 (1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate)

1-(4-Chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate is a structurally complex organic compound featuring a benzothiazole core linked to an azetidine moiety via a sulfonylpropanoate ester. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds targeting enzyme inhibition or receptor modulation. The presence of the chloro-substituted benzothiazole enhances electrophilic reactivity, while the benzenesulfonyl group contributes to steric and electronic tuning. The azetidine ring offers conformational rigidity, which may improve binding affinity in drug design. Its multifunctional architecture makes it a versatile candidate for medicinal chemistry research, particularly in optimizing pharmacokinetic properties or scaffold diversification.
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate structure
1396811-01-0 structure
Product name:1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
CAS No:1396811-01-0
MF:C19H17ClN2O4S2
MW:436.932281255722
CID:5364196

1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • AQCLZOKIRYDTOI-UHFFFAOYSA-N
    • Propanoic acid, 3-(phenylsulfonyl)-, 1-(4-chloro-2-benzothiazolyl)-3-azetidinyl ester
    • 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
    • Inchi: 1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2
    • InChI Key: AQCLZOKIRYDTOI-UHFFFAOYSA-N
    • SMILES: C(OC1CN(C2=NC3=C(Cl)C=CC=C3S2)C1)(=O)CCS(C1=CC=CC=C1)(=O)=O

1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6369-0088-50mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
50mg
$160.0 2023-09-09
Life Chemicals
F6369-0088-2mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
2mg
$59.0 2023-09-09
Life Chemicals
F6369-0088-5mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
5mg
$69.0 2023-09-09
Life Chemicals
F6369-0088-1mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
1mg
$54.0 2023-09-09
Life Chemicals
F6369-0088-100mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
100mg
$248.0 2023-09-09
Life Chemicals
F6369-0088-20μmol
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6369-0088-20mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
20mg
$99.0 2023-09-09
Life Chemicals
F6369-0088-40mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
40mg
$140.0 2023-09-09
Life Chemicals
F6369-0088-75mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
75mg
$208.0 2023-09-09
Life Chemicals
F6369-0088-3mg
1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate
1396811-01-0
3mg
$63.0 2023-09-09

Additional information on 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate

Research Briefing on 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate (CAS: 1396811-01-0)

The compound 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate (CAS: 1396811-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's role as a modulator of key biological pathways, particularly in the context of inflammatory and oncological diseases. The benzothiazole and azetidine moieties in its structure are known to interact with specific protein targets, making it a promising candidate for further drug development. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity.

In vitro and in vivo experiments have demonstrated that 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate exhibits potent inhibitory effects on certain enzymes involved in disease progression. For instance, it has shown efficacy in reducing the activity of sulfotransferases, which are implicated in various pathological conditions. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutics.

Further investigations into the pharmacokinetic and pharmacodynamic properties of the compound are underway. Preliminary data indicate favorable bioavailability and metabolic stability, although challenges related to toxicity and off-target effects remain to be addressed. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl 3-(benzenesulfonyl)propanoate represents a promising avenue for drug discovery. Its unique chemical structure and biological activity warrant further exploration, particularly in the context of personalized medicine and targeted therapies. Future research should focus on optimizing its pharmacological profile and evaluating its efficacy in preclinical models.

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